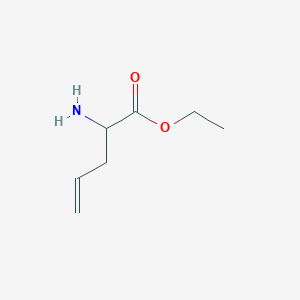

Ethyl 2-aminopent-4-enoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-aminopent-4-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-3-5-6(8)7(9)10-4-2/h3,6H,1,4-5,8H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDRBRYURDQQPMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC=C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 Aminopent 4 Enoate and Its Stereoisomers

Enantioselective Synthesis Approaches

Enantioselective synthesis is crucial for producing specific stereoisomers of ethyl 2-aminopent-4-enoate, as different enantiomers can exhibit distinct biological activities. These approaches utilize chiral catalysts or auxiliaries to direct the formation of one enantiomer over the other.

This class of methods involves the temporary attachment of a chiral molecule (an auxiliary) to the substrate or the use of a chiral catalyst to create a diastereomeric transition state, which favors the formation of one enantiomer.

The use of chiral N-sulfinyl imines, often derived from tert-butanesulfinamide, is a powerful strategy for the asymmetric synthesis of α-amino esters. nih.gov The chiral sulfinyl group activates the imine for nucleophilic addition and effectively shields one face of the C=N double bond, directing the incoming nucleophile to the opposite face. pitt.edu

In a typical sequence, an aldehyde is condensed with an enantiopure sulfinamide to form a chiral sulfinimine. The subsequent addition of a nucleophile, such as an enolate or an organometallic reagent, proceeds with high diastereoselectivity. pitt.edu For the synthesis of this compound, the addition of an allyl nucleophile (e.g., allylmagnesium bromide or allylzinc bromide) to an ethyl glyoxylate-derived N-sulfinylimine would be a direct approach. The sulfinyl group can then be removed under mild acidic conditions to yield the desired α-amino ester. pitt.edu This methodology has been successfully applied to the synthesis of various γ-amino esters and related structures. nih.gov

Table 1: Representative Sulfinimine-Mediated Allylation

| Imine Substrate | Nucleophile | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|

| (RS)-N-(tert-Butylsulfinyl)imine | Allylmagnesium Bromide | >95:5 | nih.gov |

Chiral oxazolidinones are widely used as auxiliaries to direct asymmetric alkylations. A notable approach involves the stereoselective functionalization of 2-ferrocenyl-3-pivaloyl-4-alkyl-1,3-oxazolidin-5-ones. rsc.org In this method, the oxazolidinone is first deprotonated with a strong base like lithium diisopropylamide (LDA) to form a chiral enolate. The subsequent addition of allyl bromide occurs with very high stereoselectivity (>98% de) anti to the bulky ferrocenyl group at the C2 position. rsc.org

Following the highly diastereoselective allylation at the C4 position of the oxazolidinone ring, the auxiliary can be cleaved through hydrolysis. rsc.org This final step yields the enantiomerically pure (R)- or (S)-2-alkyl-2-aminopent-4-enoic acids, which can then be esterified to provide the target ethyl ester. rsc.org This strategy provides a reliable route to both enantiomers of the final product, depending on the configuration of the starting oxazolidinone.

Asymmetric hydrogenation catalyzed by transition metals, particularly rhodium, is a premier industrial method for producing chiral amino acids. rsc.org This strategy is typically applied to prochiral olefin precursors, such as N-acyl-α,β-dehydroamino esters. For the synthesis of this compound, a precursor like ethyl 2-(acetylamino)penta-2,4-dienoate could be synthesized.

The key to this method is the use of a chiral phosphine (B1218219) ligand coordinated to the rhodium center. Ligands such as DIPAMP and those from the DuPHOS and BINAP families are renowned for their ability to induce high levels of enantioselectivity (often >95% ee). scispace.comwiley-vch.de The rhodium catalyst coordinates to both the double bond and the amide carbonyl group of the substrate, creating a rigid five-membered chelate that directs the delivery of hydrogen to one face of the C=C double bond. wiley-vch.de While this method would hydrogenate both double bonds in a dienoate precursor, it represents a powerful tool for creating the α-chiral center found in the saturated analogue, ethyl 2-aminopentanoate.

Table 2: Examples of Rh-Catalyzed Asymmetric Hydrogenation of Dehydroamino Acid Esters

| Ligand | Substrate | Solvent | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Rh-(S,S)-Et-DuPHOS | Methyl (Z)-α-acetamidocinnamate | MeOH | >99% | wiley-vch.de |

| Rh-DIPAMP | (Z)-α-Acetamidocinnamic acid | MeOH | 95% | wiley-vch.de |

The catalytic enantioselective ene reaction involving α-imino esters is a direct and atom-economical method for synthesizing non-natural amino acids. nih.govnih.gov This reaction involves the addition of an alkene (the "ene") to an electrophilic α-imino ester (the "enophile"), catalyzed by a chiral Lewis acid complex. jst.go.jp

For the synthesis of this compound, the reaction would occur between propene and an ethyl glyoxylate-derived imine, such as ethyl N-tosyl-2-iminoacetate. A chiral transition metal-phosphine complex would catalyze the reaction, orchestrating the C-C bond formation and proton transfer to occur in a way that generates the α-stereocenter with high enantioselectivity. nih.gov This approach is advantageous as it constructs the carbon skeleton and the stereocenter in a single step. Research has demonstrated that various chiral transition metal complexes can achieve high enantiomeric excesses (up to 99% ee) in related alkylations of α-imino esters. nih.gov

The synthetic methodologies used for this compound can be extended to create more complex, related structures such as diamino esters. Using the sulfinimine-mediated approach, for instance, allows for the highly diastereoselective synthesis of syn-α,β-diamino esters. nih.gov This is achieved by the addition of the enolate of an N-sulfinyl-α-amino ester to a second chiral sulfinimine. The stereochemical outcome is controlled by the chiral sulfinyl groups on both the enolate and the imine, leading to excellent diastereoselectivity. This strategy was a key step in the total synthesis of the marine alkaloid (-)-agelastatin A. pitt.edunih.gov

Asymmetric Transformations via Chiral Auxiliaries and Catalysts

Palladium-Catalyzed Cross-Coupling Reactions for Allylic Amines

Palladium-catalyzed cross-coupling reactions are a cornerstone in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing allylic amines like this compound, these methods offer a powerful tool for introducing the allyl group. A notable example involves a zinc-mediated, palladium-catalyzed cross-coupling for the preparation of N-(Boc)-allylglycine methyl ester, a direct precursor to the target molecule. orgsyn.org This reaction typically involves the coupling of an organozinc reagent with a suitable electrophile, catalyzed by a palladium complex.

Another relevant strategy is the palladium-catalyzed oxidative cross-coupling, which can be used to form α-aryl α-amino ketones. rsc.orgnih.gov While not a direct synthesis of the target enoate, this methodology demonstrates the utility of palladium catalysts in forming C-C bonds adjacent to an amino group. rsc.orgnih.gov These reactions often proceed via direct C-H oxidation and subsequent arylation. nih.gov The Sonogashira coupling, a palladium and copper co-catalyzed reaction between vinyl/aryl halides and terminal acetylenes, also represents a powerful C-C bond-forming method that has been extensively developed. mdpi.com While these specific examples may produce related structures, the underlying principles of palladium catalysis are fundamental to the synthesis of complex molecules like allylic amino esters.

| Reaction Type | Catalyst System | Key Transformation | Reference |

|---|---|---|---|

| Zinc-mediated Cross-Coupling | Palladium complex | Formation of N-(Boc)-allylglycine methyl ester | orgsyn.org |

| Oxidative Cross-Coupling | Palladium(II) acetate (B1210297) / Ligand | Synthesis of α-aryl α-amino ketones via C-H activation | rsc.orgnih.gov |

| Sonogashira Coupling | Palladium complex / Copper(I) iodide | Coupling of vinyl halides with terminal acetylenes | mdpi.com |

Protecting Group Strategies in Aminopentenoate Synthesis

The synthesis of amino esters often requires the use of protecting groups for the amine functionality to prevent unwanted side reactions. masterorganicchemistry.com Carbamates are among the most common and useful protecting groups for amines. masterorganicchemistry.comchemistrysteps.com The choice of protecting group is critical and is often dictated by its stability under various reaction conditions and the ease of its removal. Two of the most widely employed amine protecting groups are tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz). masterorganicchemistry.com The ability to selectively remove one protecting group in the presence of another (orthogonality) is a key concept in complex syntheses. masterorganicchemistry.comtotal-synthesis.com

tert-Butoxycarbonyl (Boc) Protection

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in basic, nucleophilic, and catalytic hydrogenation conditions. total-synthesis.comresearchgate.net It is, however, easily cleaved under acidic conditions. total-synthesis.comfishersci.co.uk

Installation : The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like sodium hydroxide (B78521) or triethylamine, or catalytically with reagents such as iodine or perchloric acid on silica-gel. total-synthesis.comfishersci.co.ukorganic-chemistry.org The reaction is generally high-yielding and can be performed under relatively mild conditions in various solvents. fishersci.co.ukorganic-chemistry.org

Deprotection : Removal of the Boc group is achieved by treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). total-synthesis.comfishersci.co.uk The mechanism involves protonation of the carbonyl oxygen, followed by fragmentation to release the free amine, carbon dioxide, and the stable tert-butyl cation, which typically forms isobutene. chemistrysteps.comtotal-synthesis.com

Benzyloxycarbonyl (Cbz) Protection

The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, is another cornerstone of amine protection, particularly in peptide synthesis. masterorganicchemistry.comtotal-synthesis.com It is stable under basic and mildly acidic conditions but is readily removed by catalytic hydrogenation. total-synthesis.comijacskros.com

Installation : The Cbz group is commonly installed by reacting an amine with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. total-synthesis.com An efficient and environmentally friendly method involves carrying out the reaction in water at room temperature. ijacskros.comresearchgate.net

Deprotection : The primary method for Cbz group removal is catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst, Pd/C). masterorganicchemistry.com This mild, neutral condition makes it orthogonal to the acid-labile Boc group. total-synthesis.com

| Feature | tert-Butoxycarbonyl (Boc) | Benzyloxycarbonyl (Cbz) |

|---|---|---|

| Common Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Benzyl chloroformate (Cbz-Cl) |

| Stable To | Bases, nucleophiles, catalytic hydrogenation total-synthesis.com | Basic and most aqueous acidic media ijacskros.com |

| Cleavage Conditions | Strong acid (e.g., TFA, HCl) fishersci.co.uk | Catalytic hydrogenation (H₂/Pd-C) masterorganicchemistry.com |

| Orthogonal To | Cbz, Fmoc, Alloc total-synthesis.com | Boc, Fmoc total-synthesis.com |

Intramolecular Cyclization Reactions for Related Enones/Enoates

Intramolecular cyclization reactions are a powerful strategy for the construction of cyclic molecules. In systems related to enones and enoates, these reactions can lead to the formation of various heterocyclic structures. For instance, substituted 4-(het)aryl-4-oxo-2-thienylaminobut-2-enoic acids have been shown to undergo intramolecular cyclization to yield substituted ethyl 4-(4-chlorophenyl)-2-{[2-oxofuran-3(2H)-ylidene]-amino}thiophene-3-carboxylates. researchgate.net Similarly, other studies have demonstrated that 4-aryl-2-amino-4-oxobut-2-enoic acids can cyclize under the influence of propionic anhydride (B1165640) to form furan-based structures. researchgate.net These examples, while involving more complex substrates than this compound, illustrate the general reactivity pattern of enoate systems to participate in ring-forming reactions, a consideration in the design of synthetic routes.

De Novo Synthetic Routes for Aminopentenoates

In chemistry, de novo synthesis refers to the construction of complex molecules from simple, readily available starting materials, as opposed to modifying existing complex structures. wikipedia.org For aminopentenoates, this involves building the carbon skeleton and introducing the necessary functional groups step-by-step.

An example of an asymmetric de novo synthesis is the preparation of (R)- and (S)-2-alkyl-2-aminopent-4-enoic acids. rsc.org This route utilizes cis- and trans-2-ferrocenyl-3-pivaloyl-4-alkyl-1,3-oxazolidin-5-ones as chiral auxiliaries. Treatment with a strong base like LDA followed by the addition of allyl bromide leads to a highly stereoselective allylation. rsc.org Subsequent hydrolysis of the oxazolidinone yields the desired enantiomerically enriched 2-alkyl-2-aminopent-4-enoic acids. rsc.org Another example of a de novo approach is the synthesis of ethyl-2-(4-aminophenoxy)acetate, which starts from the simple precursor p-nitrophenol. mdpi.com The synthesis involves alkylation followed by a selective reduction of the nitro group. mdpi.com These methodologies exemplify the principles of de novo synthesis by constructing the target molecule from basic chemical building blocks.

Reactivity and Transformations of Ethyl 2 Aminopent 4 Enoate in Organic Synthesis

Functionalization of the Alkene Moiety

The terminal double bond in Ethyl 2-aminopent-4-enoate is a key site for carbon-carbon and carbon-heteroatom bond formation, enabling a variety of addition and cyclization reactions.

Hydrogenation Reactions

The alkene moiety can be selectively reduced to the corresponding alkane through catalytic hydrogenation. This transformation converts this compound into Ethyl 2-aminopentanoate, saturating the side chain. This reaction is typically carried out under a hydrogen atmosphere using a heterogeneous or homogeneous catalyst.

Commonly used catalysts for this type of transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney Nickel. Homogeneous catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃) or iridium-based complexes, can also be employed, often providing higher selectivity, especially in asymmetric hydrogenations. nih.gov The choice of catalyst and reaction conditions (pressure, temperature, solvent) can be optimized to ensure complete saturation of the double bond without affecting the ester or amino groups.

Table 1: Representative Catalytic Systems for Alkene Hydrogenation

| Catalyst | Typical Conditions | Product |

|---|---|---|

| 10% Pd/C | H₂ (1-5 atm), Methanol, RT | Ethyl 2-aminopentanoate |

| PtO₂ (Adam's catalyst) | H₂ (1-3 atm), Ethanol, RT | Ethyl 2-aminopentanoate |

| Raney Ni | H₂ (50-100 atm), Ethanol, 50-100°C | Ethyl 2-aminopentanoate |

This table presents plausible catalytic systems based on general knowledge of alkene hydrogenation; specific documented examples for this compound are not prevalent.

Cycloaddition Reactions

The terminal alkene of this compound can act as a 2π-electron component (a dipolarophile or dienophile) in cycloaddition reactions to form five- or six-membered rings. wikipedia.org These reactions are powerful tools for constructing complex cyclic and heterocyclic scaffolds.

[4+2] Diels-Alder Reaction: In the Diels-Alder reaction, the alkene (dienophile) reacts with a conjugated diene to form a six-membered cyclohexene ring. wikipedia.orgmasterorganicchemistry.com For this compound to be an effective dienophile, the reaction typically requires high temperatures or the use of a Lewis acid catalyst, as the alkene is not activated by an electron-withdrawing group directly conjugated to it. organic-chemistry.org Reaction with an electron-rich diene would be more favorable.

Example Reaction: Reaction with a diene like 1,3-butadiene would yield a substituted cyclohexene derivative, a precursor to complex cyclic amino acids. sigmaaldrich.com

[3+2] 1,3-Dipolar Cycloaddition: This reaction involves the combination of a 1,3-dipole with the alkene (dipolarophile) to generate a five-membered heterocycle. wikipedia.orgorganic-chemistry.org This is a highly versatile method for synthesizing a wide variety of heterocyclic amino acid derivatives. ijrpc.com The specific heterocycle formed depends on the 1,3-dipole used.

With Azides: Reaction with an organic azide (e.g., benzyl (B1604629) azide) can lead to the formation of a triazoline ring, which can subsequently rearrange or be converted to other nitrogen-containing heterocyles.

With Nitrones: Cycloaddition with a nitrone yields an isoxazolidine ring system.

With Nitrile Oxides: Reaction with a nitrile oxide, generated in situ from an oxime, produces an isoxazoline derivative. wikipedia.org

Michael Addition Reactions

The Michael reaction is a conjugate 1,4-addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). wikipedia.org this compound itself is not a standard Michael acceptor because its double bond is in the γ,δ-position relative to the carbonyl group.

However, the molecule can function as a Michael donor . The primary amine can act as a nucleophile in an aza-Michael addition, or a carbanion can be generated at the α-carbon by deprotonation with a strong base. This enolate is stabilized and can add to a suitable Michael acceptor. chemistrysteps.com The use of doubly stabilized nucleophiles, such as those derived from malonic esters, is often preferred for Michael additions to achieve higher yields. libretexts.org

Table 2: this compound as a Michael Donor

| Michael Acceptor | Base / Conditions | Product Type |

|---|---|---|

| Methyl acrylate (B77674) | NaOEt, Ethanol | Di-ester amino acid derivative |

| Acrylonitrile | t-BuOK, THF | Cyano-functionalized amino acid derivative |

This table illustrates potential Michael reactions where the α-carbon of this compound acts as the nucleophile.

Amide Coupling Reactions for Derivative Formation

The primary amino group of this compound readily undergoes acylation with carboxylic acids to form amide bonds, yielding a diverse range of N-acyl amino ester derivatives. These reactions are fundamental in peptide synthesis and medicinal chemistry. nih.gov To facilitate the reaction, the carboxylic acid is typically activated using a coupling reagent. sci-hub.st

Common coupling systems include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), often used with additives like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency. Other established reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and BOP-Cl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride). nih.gov These reactions are generally performed in aprotic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile (MeCN) at room temperature. sci-hub.st

Table 3: Amide Coupling with Various Carboxylic Acids

| Carboxylic Acid | Coupling Reagent System | Solvent | Product |

|---|---|---|---|

| Acetic Acid | EDC, HOBt | DCM | Ethyl 2-(acetylamino)pent-4-enoate |

| Benzoic Acid | HATU, DIPEA | DMF | Ethyl 2-(benzoylamino)pent-4-enoate |

| Boc-Gly-OH | DCC, HOBt | DCM/DMF | Ethyl 2-((tert-butoxycarbonyl)glycylamino)pent-4-enoate |

Derivatization of the Amino Group

Beyond amide coupling, the primary amine of this compound can be modified through various other reactions to install different functional groups.

N-Alkylation: The amino group can be alkylated using alkyl halides. However, this reaction can be difficult to control, often leading to mixtures of mono- and di-alkylated products. Reductive amination, a two-step process involving the formation of a Schiff base (imine) with an aldehyde or ketone followed by reduction (e.g., with NaBH₃CN or NaBH(OAc)₃), is a more controlled method for mono-alkylation.

Schiff Base Formation: Reaction with aldehydes or ketones under dehydrating conditions yields the corresponding N-substituted imine. This reaction is reversible and is often the first step in reductive amination.

Reaction with Chloroformates: Treatment with chloroformates, such as 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or benzyl chloroformate (Cbz-Cl), provides the corresponding carbamate-protected amino esters. These protecting groups are crucial in peptide synthesis.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or dansyl chloride) in the presence of a base yields stable sulfonamides. researchgate.net

Applications of Ethyl 2 Aminopent 4 Enoate As a Building Block in Advanced Organic Synthesis

Construction of Nitrogen Heterocycles

The unique structural features of ethyl 2-aminopent-4-enoate make it an ideal precursor for the synthesis of various nitrogen-containing heterocyclic scaffolds, which are prevalent in many biologically active compounds.

Pyrrolidine (B122466) Derivatives

The synthesis of substituted pyrrolidines can be envisioned through intramolecular cyclization reactions of this compound derivatives. One potential strategy involves the N-protection of the amino group, followed by functionalization of the terminal alkene. For instance, hydroboration-oxidation of the double bond would yield a primary alcohol. Subsequent activation of the alcohol (e.g., as a tosylate or mesylate) would facilitate an intramolecular nucleophilic substitution by the nitrogen atom, leading to the formation of the pyrrolidine ring. The stereochemistry of the final product would be influenced by the stereocenter at the α-carbon of the starting material.

Another approach could involve a radical cyclization. The generation of a radical at a position that can undergo a 5-exo-trig cyclization onto the double bond, followed by quenching of the resulting radical, would afford the pyrrolidine ring system. The specific reagents and reaction conditions would play a crucial role in controlling the stereochemical outcome of the cyclization.

| Reaction Type | Key Transformation | Potential Pyrrolidine Product |

|---|---|---|

| Intramolecular Nucleophilic Substitution | N-alkylation via alcohol activation | Substituted Proline Ester Analogues |

| Radical Cyclization | 5-exo-trig radical cyclization | Functionalized Pyrrolidines |

Piperidine (B6355638) Derivatives

The synthesis of piperidine derivatives from this compound would necessitate a ring-expansion strategy or the introduction of an additional carbon atom. One plausible route could involve a tandem reaction sequence. For example, an initial Michael addition of a suitable nucleophile to an activated derivative of the amino acid could be followed by an intramolecular cyclization.

Alternatively, a ring-closing metathesis (RCM) approach could be employed. N-allylation of the amino group would introduce a second terminal alkene. Subsequent RCM reaction would then form the six-membered piperidine ring. The substitution pattern on the final product could be controlled by the choice of the N-allyl group and any further modifications of the side chain.

| Reaction Type | Key Transformation | Potential Piperidine Product |

|---|---|---|

| Tandem Michael Addition/Cyclization | Intermolecular addition followed by intramolecular cyclization | Substituted Piperidine Carboxylates |

| Ring-Closing Metathesis | N-allylation followed by RCM | Dihydropyridine and Piperidine Derivatives |

Beta-Lactam Synthesis

The synthesis of β-lactams, core structures of penicillin and cephalosporin (B10832234) antibiotics, represents a significant area of organic synthesis. While not a direct precursor, this compound could be transformed into intermediates suitable for β-lactam formation. One potential pathway involves the oxidative cleavage of the terminal double bond to afford an aldehyde. This aldehyde could then be converted to an imine, which can undergo a [2+2] cycloaddition with a ketene (B1206846) (Staudinger synthesis) to furnish the β-lactam ring. The stereochemistry of the resulting β-lactam would be influenced by the chiral center of the amino acid and the reaction conditions of the cycloaddition.

Another approach could involve the conversion of the amino acid into a β-amino acid derivative. For instance, Arndt-Eistert homologation of the corresponding N-protected acid would provide the desired β-amino acid. Subsequent intramolecular cyclization, often mediated by dehydrating agents, would yield the four-membered β-lactam ring.

Synthesis of Complex Amino Acid Derivatives

This compound serves as a valuable starting material for the synthesis of more complex and non-proteinogenic amino acids, which are of interest in medicinal chemistry and drug discovery.

Dihydroxyisoleucine and Analogues

(2S,3R,4R)-4,5-Dihydroxyisoleucine is a non-proteinogenic amino acid that is a key component of α-amanitin, a potent RNA polymerase II inhibitor. The synthesis of this complex amino acid can be achieved from precursors structurally related to this compound. A plausible synthetic route would involve the stereoselective dihydroxylation of the double bond of N-protected this compound. Reagents such as osmium tetroxide (OsO₄) with a chiral ligand could be employed to control the stereochemistry of the newly formed stereocenters. Subsequent manipulation of the protecting groups would yield the desired dihydroxyisoleucine. semanticscholar.orgresearchgate.netnih.gov The development of efficient synthetic routes to this amino acid is crucial for the synthesis of α-amanitin analogues for potential therapeutic applications. semanticscholar.orgresearchgate.netnih.govacs.org

| Key Reaction | Reagents | Product | Reference |

|---|---|---|---|

| Asymmetric Dihydroxylation | OsO₄, Chiral Ligand (e.g., AD-mix-β) | (2S,3R,4R)-4,5-Dihydroxyisoleucine derivative | semanticscholar.orgresearchgate.netnih.gov |

α,α-Disubstituted Amino Acids

α,α-Disubstituted amino acids are important building blocks for the synthesis of peptides with constrained conformations and enhanced stability towards enzymatic degradation. nih.govnih.gov this compound can be utilized as a scaffold for the synthesis of such amino acids. The strategy would involve the formation of a Schiff base or an imine from the amino group, which activates the α-position for deprotonation. Treatment with a strong base would generate a nucleophilic enolate, which can then be reacted with an alkyl halide to introduce a second substituent at the α-carbon. The choice of the N-protecting group and the alkylating agent would determine the nature of the final α,α-disubstituted amino acid. Subsequent hydrolysis of the ester and deprotection of the amino group would yield the desired product.

| Synthetic Approach | Key Intermediate | Potential Product | Reference |

|---|---|---|---|

| Asymmetric Alkylation | Chiral Schiff Base Enolate | α-Alkyl-α-vinylglycine Derivatives | nih.govnih.gov |

Unnatural Alpha-Amino Acid Derivatives

The synthesis of unnatural α-amino acids is a central theme in medicinal chemistry and chemical biology, as these compounds are key components of peptidomimetics, therapeutic agents, and molecular probes. researchgate.netrsc.org this compound serves as an excellent precursor for a wide array of these derivatives due to the unique reactivity of its terminal double bond.

Modern synthetic methodologies can be readily applied to the allyl group to introduce diverse functional groups and structural motifs. For instance, the terminal alkene is amenable to a variety of transformations, including but not limited to:

Oxidative Cleavage: Leading to the formation of an aldehyde, which can be further functionalized.

Epoxidation: Followed by ring-opening with various nucleophiles to install vicinal functionalities.

Hydroboration-Oxidation: To yield a terminal alcohol.

Heck, Suzuki, and Sonogashira Cross-Coupling Reactions: To form new carbon-carbon or carbon-heteroatom bonds.

Metathesis Reactions: Both ring-closing metathesis (RCM) and cross-metathesis (CM) can be employed to generate cyclic amino acids or introduce longer side chains.

Recent advances in photoredox catalysis have further expanded the possibilities for C-H functionalization, allowing for the direct modification of the amino acid backbone under mild conditions. nih.gov These reactions leverage the generation of radical intermediates to forge new bonds, providing access to novel chemical space. The application of these methods to this compound allows for the creation of a library of structurally diverse unnatural amino acids from a single, readily accessible chiral precursor.

Table 1: Potential Transformations of this compound for Unnatural Amino Acid Synthesis

| Reaction Type | Reagents/Catalyst | Resulting Functional Group/Motif |

|---|---|---|

| Ozonolysis | 1. O₃; 2. Me₂S | Aldehyde |

| Dihydroxylation | OsO₄, NMO | Vicinal Diol |

| Heck Coupling | Pd Catalyst, Aryl Halide | Arylated Side Chain |

| Cross-Metathesis | Grubbs Catalyst, Alkene | Extended Alkene Side Chain |

| Radical Addition | Photoredox Catalyst, Radical Precursor | Functionalized Alkyl Side Chain |

Precursor for Bioactive Molecule Total Synthesis

The stereochemical information embedded in this compound, combined with its versatile functionality, makes it an attractive starting material for the total synthesis of complex bioactive natural products.

(-)-Agelastatin A: This marine alkaloid possesses a unique tetracyclic framework and exhibits significant antitumor activity. nih.gov Numerous total syntheses of Agelastatin A have been reported, showcasing a variety of synthetic strategies. researchgate.netrsc.orgorganic-chemistry.org A key challenge in its synthesis is the stereoselective construction of the densely functionalized cyclopentane (B165970) ring. One prominent strategy, developed by Trost, utilizes palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. organic-chemistry.org this compound represents a classic substrate for such transformations, where the allyl group can be activated by a palladium catalyst to undergo stereocontrolled coupling with a suitable nucleophile, setting key stereocenters for the core of the natural product.

(-)-Indolizidine 221T: Indolizidine alkaloids are a large class of natural products isolated from various sources, including poison dart frogs, and often exhibit interesting biological activities. nih.govscilit.comresearchgate.net The synthesis of these bicyclic structures frequently relies on chiral pool starting materials, with α-amino acids being a common choice. While published total syntheses of (-)-Indolizidine 221T have employed other precursors, such as N-sulfinyl β-amino ketones, the strategic use of an amino acid like the parent of this compound is a well-established approach for the broader class of indolizidine alkaloids. nih.govscilit.com In such a hypothetical route, the amino acid would serve as the source of the nitrogen atom and the adjacent stereocenter, with the side chain being elaborated to form the second ring of the bicyclic core.

Beyond specific targets, this compound is a quintessential example of a chiral building block for general alkaloid synthesis. The term "chiral building block" refers to a readily available, enantiomerically pure compound that can be incorporated into a larger synthetic target, transferring its stereochemical integrity to the final molecule. The utility of this compound in this context stems from several key features:

Defined Stereocenter: The α-carbon provides a fixed stereochemical anchor.

Orthogonal Functional Groups: The amine, ester, and alkene groups can be manipulated independently of one another, allowing for a stepwise and controlled elaboration of the molecular structure.

Versatile Alkene Handle: The terminal double bond can participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the construction of various cyclic and acyclic systems common in alkaloids.

Evoninic acid is a key component of a class of sesquiterpenoid alkaloids found in the Celastraceae family. While a direct, published synthetic route to Evoninic acid commencing from this compound is not prominent in the scientific literature, the synthesis of structurally related amino acids is well-documented. Known syntheses of Evoninic acid have utilized different key intermediates and strategic bond formations. The development of a novel synthetic route leveraging the unique structural features of this compound could provide an alternative and potentially more efficient pathway to this important natural product.

Role in Lead-Oriented Synthesis (LOS)

Lead-Oriented Synthesis (LOS) is a strategy in drug discovery that focuses on the creation of compound libraries with physicochemical properties optimized for development into clinical candidates. LOS prioritizes molecules that are relatively small, have a lower aromatic ring count, and possess greater three-dimensional complexity compared to traditional screening compounds.

This compound is an ideal scaffold for LOS for several reasons:

Low Molecular Weight and High Fsp³: It has a low molecular weight and a high fraction of sp³-hybridized carbon atoms, contributing to the desirable three-dimensional topology of the resulting molecules.

Multiple Functionalization Points: The presence of the amine, ester, and alkene functionalities allows for rapid and diverse derivatization. This enables the creation of a library of related compounds where each functional group can be independently modified to explore the surrounding chemical space.

Introduction of Stereochemical Complexity: As a chiral molecule, it allows for the synthesis of enantiomerically pure compounds, which is crucial for selective interaction with biological targets.

By using this compound as a central scaffold, chemists can build libraries of molecules that are rich in structural diversity and possess the "lead-like" properties that are often associated with successful drug development campaigns.

Table 2: Comparison of this compound Properties with Lead-Oriented Synthesis (LOS) Desirables

| LOS Desirable Property | Corresponding Feature of this compound |

|---|---|

| Low Molecular Weight (< 350 Da) | Molecular Weight = 143.18 g/mol |

| High Fsp³ (Fraction of sp³ carbons > 0.4) | Fsp³ = 0.6 (3 out of 5 non-carbonyl carbons) |

| Avoidance of Flat Aromatic Systems | Contains no aromatic rings |

| Presence of Chiral Centers | Possesses one defined stereocenter at C2 |

| Multiple Vectors for Diversification | Amine (N-alkylation, acylation), Ester (hydrolysis, amidation), Alkene (various additions, metathesis) |

Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations, the connectivity and environment of each atom can be mapped.

Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms in a molecule. In Ethyl 2-aminopent-4-enoate, distinct signals are expected for the protons of the ethyl group, the amino group, the chiral center, and the vinyl group. The chemical shift (δ) of each proton is influenced by its local electronic environment. For instance, the protons on the carbon adjacent to the oxygen of the ethyl ester would appear downfield compared to the terminal methyl protons.

The terminal vinyl protons (=CH₂) and the adjacent methine proton (-CH=) would exhibit characteristic chemical shifts in the olefinic region of the spectrum. Spin-spin coupling between adjacent non-equivalent protons provides further structural information, with the magnitude of the coupling constant (J) helping to determine the geometry of the double bond.

Table 1: Representative ¹H NMR Data for Structurally Similar Moieties Data is illustrative and based on common values for similar functional groups, not necessarily experimental data for this compound.

| Proton Assignment | Approximate Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ (Ethyl) | 1.2-1.3 | Triplet (t) | ~7 |

| CH₂ (Ethyl) | 4.1-4.2 | Quartet (q) | ~7 |

| NH₂ | 1.5-3.0 | Broad Singlet (br s) | N/A |

| H-2 (α-carbon) | 3.5-3.7 | Triplet (t) | ~6-7 |

| H-3 | 2.3-2.5 | Multiplet (m) | - |

| H-4 | 5.7-5.9 | Multiplet (m) | - |

| H-5 (trans to H-4) | 5.0-5.2 | Doublet of triplets (dt) | J ≈ 17, 1.5 |

Carbon-13 NMR (¹³C NMR) is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments (alkyl, vinyl, carbonyl, etc.). docbrown.infolibretexts.org The spectrum of this compound is expected to show distinct signals for each of its seven carbon atoms. The carbonyl carbon of the ester group is particularly characteristic, appearing significantly downfield (160-180 ppm). libretexts.org Carbons involved in the double bond will resonate in the vinyl region (typically 110-140 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Values are estimated based on analogous structures like ethyl acrylate (B77674) and other amino esters. libretexts.org

| Carbon Assignment | Approximate Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | ~170-175 |

| C-4 (=CH) | ~135-140 |

| C-5 (=CH₂) | ~115-120 |

| O-CH₂ (Ethyl) | ~60-62 |

| C-2 (α-carbon) | ~55-60 |

| C-3 | ~35-40 |

The presence of a chiral center at the C-2 position necessitates the use of advanced NMR techniques to determine the compound's stereochemistry. Two-dimensional (2D) NMR experiments are particularly powerful for this purpose.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to confirm the connectivity of the carbon skeleton. Cross-peaks in the COSY spectrum of this compound would link the ethyl protons, the H-2, H-3, H-4, and H-5 protons, confirming the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between carbons and protons that are separated by two or three bonds. This is useful for assigning quaternary carbons, such as the carbonyl carbon, by observing its correlation with nearby protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is critical for stereochemical assignment as it detects protons that are close in space, regardless of whether they are bonded. For this compound, NOESY could be used to determine the relative configuration of substituents around the chiral center by observing spatial proximities.

Fluorine-19 NMR is a highly sensitive technique used to study fluorinated organic molecules. biophysics.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, and its chemical shifts are very sensitive to the local electronic environment, spanning a wide range of over 400 ppm. chemrxiv.org

For a fluorinated derivative of this compound, ¹⁹F NMR would be a primary characterization tool. rsc.org For example, if a trifluoromethyl group were introduced, it would give a strong, sharp singlet in the ¹⁹F NMR spectrum. The chemical shift of this signal would provide information about the group's position and electronic environment. Furthermore, through-bond J-coupling between fluorine and nearby protons (JHF) or carbons (JCF) provides valuable structural information that can be observed in ¹H, ¹³C, or ¹⁹F spectra. rsc.org This technique is particularly useful in analyzing complex mixtures, as the large chemical shift dispersion often leads to well-resolved signals with no background interference. ed.ac.uk

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound would display a number of characteristic absorption bands corresponding to its functional groups.

N-H Vibrations: The primary amine group (-NH₂) would show two characteristic stretching bands in the region of 3300-3500 cm⁻¹. An N-H bending vibration (scissoring) is also expected around 1590-1650 cm⁻¹.

C=O Stretching: The ester carbonyl group exhibits a strong, sharp absorption band, typically in the range of 1735-1750 cm⁻¹, which is one of the most prominent peaks in the spectrum. nist.gov

C=C Stretching: The stretching of the carbon-carbon double bond of the vinyl group will produce a band of variable intensity around 1640-1680 cm⁻¹.

C-H Vibrations: C-H stretching vibrations for the sp³ hybridized carbons (alkyl parts) appear just below 3000 cm⁻¹, while the sp² hybridized C-H stretches (vinyl group) appear just above 3000 cm⁻¹.

C-O Stretching: The ester C-O bonds result in two stretching bands, typically found in the 1000-1300 cm⁻¹ region. docbrown.info

Raman spectroscopy provides complementary information. While the C=O stretch is strong in the IR, C=C double bonds often produce a strong signal in the Raman spectrum, making it a useful technique for confirming the presence of the vinyl group.

Table 3: Principal Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3300-3500 | Medium |

| Primary Amine (N-H) | Scissoring (Bend) | 1590-1650 | Medium-Variable |

| Alkene (C=C) | Stretch | 1640-1680 | Medium-Weak |

| Ester (C=O) | Stretch | 1735-1750 | Strong |

| Ester (C-O) | Stretch | 1000-1300 | Strong |

| sp² C-H | Stretch | 3010-3095 | Medium |

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by measuring the mass-to-charge ratio (m/z) of its ions. In the analysis of this compound, mass spectrometry provides definitive confirmation of its molecular structure through the identification of the molecular ion and characteristic fragment ions.

When a molecule of this compound is introduced into the mass spectrometer, it is ionized, typically by electron impact, which results in the formation of a molecular ion (M+). This molecular ion is often unstable and can undergo fragmentation, breaking into smaller, charged fragments and neutral radicals. chemguide.co.uk The pattern of these fragments is unique to the compound's structure and serves as a molecular fingerprint.

The fragmentation of esters often involves cleavage of the bonds adjacent to the carbonyl group. libretexts.org For this compound, key fragmentation pathways would include the loss of the ethoxy group (-OCH2CH3) or the entire ester group (-COOCH2CH3). Additionally, cleavage at the alpha-carbon position relative to the amine group is a common fragmentation pathway for amino compounds. miamioh.edu The stability of the resulting carbocations influences the relative abundance of the fragment ions observed in the mass spectrum. libretexts.org More stable fragments will produce more intense peaks. chemguide.co.uk

The expected molecular ion peak for this compound (C7H13NO2) would have a mass-to-charge ratio corresponding to its molecular weight. The observation of this peak, along with a predictable fragmentation pattern, allows for the unambiguous confirmation of the compound's identity.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Structure | m/z (Mass-to-Charge Ratio) | Origin |

| [M]+ | [CH2=CHCH2CH(NH2)COOCH2CH3]+ | 143 | Molecular Ion |

| [M - OCH2CH3]+ | [CH2=CHCH2CH(NH2)CO]+ | 98 | Loss of the ethoxy radical |

| [M - COOCH2CH3]+ | [CH2=CHCH2CH(NH2)]+ | 72 | Loss of the ethoxycarbonyl radical |

| [COOCH2CH3]+ | [COOCH2CH3]+ | 73 | Ethoxycarbonyl cation |

| [CH2CH3]+ | [CH2CH3]+ | 29 | Ethyl cation |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, widely used to investigate the electronic structure of molecules. nih.gov DFT methods are favored for their balance of accuracy and computational efficiency, making them well-suited for studying molecules of the size and complexity of Ethyl 2-aminopent-4-enoate.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. nih.gov For this compound, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can be employed to locate the minimum energy structure on the potential energy surface. researchgate.netnih.gov This process iteratively adjusts the bond lengths, bond angles, and dihedral angles until a stationary point is reached where the net forces on all atoms are negligible. The resulting optimized geometry provides crucial information about the molecule's shape and steric interactions.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=C (alkene) | ~ 1.34 Å |

| C-C | ~ 1.52 Å | |

| C-N | ~ 1.46 Å | |

| C=O | ~ 1.22 Å | |

| C-O (ester) | ~ 1.35 Å | |

| Bond Angle | C-C-N | ~ 110° |

| O=C-O | ~ 124° | |

| Dihedral Angle | C-C-C-C | Varies with conformation |

Conformational Analysis and Energy Landscapes

This compound possesses several rotatable single bonds, leading to a variety of possible conformations. Conformational analysis aims to identify the different stable conformers and determine their relative energies. nih.gov By systematically rotating key dihedral angles and performing geometry optimization at each step, a potential energy surface can be mapped out. researchgate.net The resulting energy landscape reveals the low-energy conformers that are most likely to be populated at a given temperature. nih.gov This analysis is critical for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules.

Theoretical vibrational analysis using DFT is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. nih.gov Once the geometry of this compound is optimized, the harmonic vibrational frequencies can be calculated. nih.gov These calculated frequencies correspond to the fundamental vibrational modes of the molecule, such as stretching, bending, and torsional motions of different functional groups. researchgate.net A comparison between the predicted and experimental spectra allows for a detailed assignment of the observed vibrational bands to specific atomic motions within the molecule. researchgate.net It is common practice to apply a scaling factor to the calculated frequencies to better match the experimental values, accounting for anharmonicity and other systematic errors in the computational method. nih.gov

Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups (Note: These are typical frequency ranges for the functional groups present in this compound, as would be predicted by DFT calculations.)

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | Amine (-NH₂) | ~ 3400 - 3500 |

| C-H Stretch (alkene) | =C-H | ~ 3050 - 3150 |

| C-H Stretch (alkyl) | -C-H | ~ 2850 - 3000 |

| C=O Stretch | Ester | ~ 1730 - 1750 |

| C=C Stretch | Alkene | ~ 1640 - 1680 |

| C-N Stretch | Amine | ~ 1000 - 1250 |

Electronic Properties (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the electronic properties and chemical reactivity of a molecule. materialsciencejournal.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability and reactivity; a larger gap generally implies higher stability and lower reactivity. youtube.com DFT calculations can provide detailed information about the energies and spatial distributions of these orbitals for this compound. This analysis helps in predicting the sites of electrophilic and nucleophilic attack. researchgate.net

Table 3: Representative Frontier Orbital Energies and Related Properties (Note: The values in this table are illustrative of those that would be obtained from DFT calculations for a molecule like this compound.)

| Property | Symbol | Typical Calculated Value |

| Highest Occupied Molecular Orbital Energy | EHOMO | ~ -6.5 eV |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | ~ -0.5 eV |

| HOMO-LUMO Energy Gap | ΔE | ~ 6.0 eV |

| Ionization Potential | IP ≈ -EHOMO | ~ 6.5 eV |

| Electron Affinity | EA ≈ -ELUMO | ~ 0.5 eV |

Molecular Electrostatic Potential (MEP) Studies

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. nih.gov The MEP map is plotted on the molecule's electron density surface, using a color scale to represent the electrostatic potential. researchgate.net For this compound, regions of negative potential (typically colored red) would indicate areas of high electron density, such as around the oxygen atoms of the ester group and the nitrogen atom of the amine group. These regions are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue), such as around the hydrogen atoms of the amine group, indicate electron-deficient areas that are prone to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns well with chemical intuition. wikipedia.orguni-muenchen.de This method transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to Lewis structures. uni-muenchen.de For this compound, NBO analysis can quantify the electron density in the core, bonding, and lone pair orbitals. dergipark.org.tr A key aspect of NBO analysis is the study of donor-acceptor interactions, which are quantified by second-order perturbation theory. researchgate.net These interactions, such as the delocalization of electron density from a filled bonding orbital (donor) to an empty anti-bonding orbital (acceptor), provide insights into hyperconjugative effects and the stability of the molecule. researchgate.net

Molecular Dynamics Simulations and Conformational Preferences

Molecular dynamics (MD) simulations and conformational analysis are powerful computational tools to understand the three-dimensional structure and dynamic behavior of molecules like this compound. These investigations are crucial as the conformation of a molecule can significantly influence its reactivity and biological activity. While specific MD simulation studies on this compound are not extensively documented in the literature, the conformational preferences can be inferred from studies on analogous unsaturated esters and amino esters.

Key Conformational Features of Unsaturated Esters:

s-cis vs. s-trans Conformations: The ester group itself can exist in two primary planar conformations: s-cis and s-trans, referring to the arrangement around the C-O single bond. The s-trans conformer is generally more stable for acyclic esters due to reduced steric hindrance. ic.ac.uk

Influence of Solvents: The polarity of the solvent can influence the conformational equilibrium. Polar solvents may stabilize more polar conformers. ic.ac.uk

π-π Interactions: The presence of the vinyl group introduces the possibility of intramolecular π-π stacking interactions, which could influence the folding of the carbon chain.

A hypothetical molecular dynamics simulation of this compound in an aqueous environment would likely reveal a dynamic equilibrium between several low-energy conformations. The terminal vinyl group and the ethyl ester would likely adopt orientations that minimize steric clashes while potentially engaging in favorable interactions with the solvent.

Interactive Data Table: Torsional Angle Preferences in Unsaturated Esters

| Dihedral Angle | Description | Preferred Conformation | Rationale |

| O=C-O-C | Ester C-O bond | s-trans | Minimizes steric repulsion between the carbonyl oxygen and the ethyl group. |

| Cα-Cβ-Cγ=Cδ | Backbone conformation | Extended (anti) | Reduces steric hindrance between substituents on the α and γ carbons. |

| H₂N-Cα-C=O | Amino group orientation | Varies | Dependent on hydrogen bonding and other non-covalent interactions. |

Theoretical Studies in Support of Synthetic Design

Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), have become indispensable in modern synthetic organic chemistry. These methods provide valuable insights into reaction mechanisms, transition state geometries, and the origins of stereoselectivity, thereby guiding the rational design of efficient synthetic routes. For a molecule like this compound, which contains multiple functional groups and a stereocenter, theoretical studies can be particularly insightful for developing asymmetric syntheses.

While specific theoretical studies aimed at the synthesis of this compound are not prominent, the principles from studies on the synthesis of related allylic amines and α-amino esters can be directly applied. nih.govnih.gov

Applications of Theoretical Studies in the Synthesis of this compound:

Understanding Reaction Mechanisms: Computational modeling can elucidate the stepwise mechanism of key bond-forming reactions, such as the formation of the C-N bond or the Cα-Cβ bond. This includes identifying intermediates and transition states.

Predicting Stereoselectivity: In asymmetric catalysis, theoretical calculations can help to understand how a chiral catalyst interacts with the substrate to favor the formation of one enantiomer over the other. acs.org This is crucial for the synthesis of enantiomerically pure this compound. For example, DFT calculations can model the transition states leading to the (R) and (S) enantiomers, and the calculated energy difference can predict the enantiomeric excess.

Catalyst Design: By understanding the catalyst-substrate interactions at a molecular level, computational studies can guide the design of new and more efficient catalysts with improved activity and selectivity.

Substrate Scope and Limitation Analysis: Theoretical models can help predict which substrates are likely to be successful in a particular reaction and which may be problematic, thus saving experimental time and resources.

For instance, in a potential catalytic asymmetric allylic amination to synthesize this compound, DFT calculations could be used to model the interaction of a prochiral precursor with a chiral transition metal catalyst. The calculations could reveal the most favorable binding mode and the transition state energies for the formation of both enantiomers, thereby guiding the choice of ligand for the metal catalyst to achieve high enantioselectivity.

Interactive Data Table: Role of Theoretical Studies in Synthetic Design

| Area of Application | Computational Method | Information Gained | Impact on Synthesis |

| Mechanistic Elucidation | DFT, Ab initio | Transition state structures, reaction energy profiles, intermediate stability. | Rational optimization of reaction conditions (temperature, solvent, catalyst). |

| Stereoselectivity Prediction | DFT, Molecular Mechanics | Energy differences between diastereomeric transition states. | Rational selection of chiral catalysts, auxiliaries, or reagents. |

| Catalyst Design | Molecular Modeling, DFT | Catalyst-substrate binding energies, steric and electronic interactions. | In silico screening of new catalyst structures for improved performance. |

Advanced Analytical Techniques for Purity and Stereochemical Assessment

Chiral Chromatography (e.g., SFC) for Enantiomeric Purity

Chiral chromatography is a crucial technique for the separation of enantiomers. Supercritical Fluid Chromatography (SFC) is a powerful method for chiral separations, often providing faster and more efficient results compared to traditional high-performance liquid chromatography (HPLC). The technique utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase.

For Ethyl 2-aminopent-4-enoate, a chiral stationary phase (CSP) would be selected to interact differently with the (R)- and (S)-enantiomers, leading to their separation. Polysaccharide-based CSPs are commonly used for the separation of amino acid derivatives. The separation would be optimized by adjusting parameters such as the co-solvent (e.g., methanol, ethanol), back pressure, and temperature to achieve baseline resolution of the two enantiomeric peaks. The enantiomeric excess (e.e.) could then be calculated from the integrated peak areas of the two enantiomers.

Representative Data for Chiral SFC of Amino Acid Esters (General Example):

| Parameter | Value |

|---|---|

| Column | Chiralpak AD-H |

| Mobile Phase | CO2/Methanol (80:20, v/v) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Temperature | 40 °C |

| Detection | UV at 220 nm |

| Retention Time (Enantiomer 1) | 3.5 min |

| Retention Time (Enantiomer 2) | 4.8 min |

| Resolution (Rs) | > 1.5 |

Note: This table represents typical parameters for the chiral separation of an amino acid ester and is not specific to this compound.

Diastereomeric Amide Formation for Enantiomeric Purity Determination

This indirect method for determining enantiomeric purity involves reacting the racemic this compound with a chiral derivatizing agent (CDA) to form a pair of diastereomers. A common CDA for primary amines is Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) or its analogues.

The resulting diastereomeric amides have different physical properties and can be separated by achiral chromatography (e.g., HPLC or GC). The relative peak areas of the two diastereomers correspond to the enantiomeric ratio of the original amine. For this method to be accurate, the reaction must proceed to completion without any kinetic resolution, and the CDA must be of high enantiomeric purity.

Hypothetical Reaction Scheme: (R/S)-Ethyl 2-aminopent-4-enoate + (R)-Mosher's acid chloride → (R,R)-Diastereomeric amide + (S,R)-Diastereomeric amide

The diastereomeric ratio would then be determined by integrating the peaks corresponding to each diastereomer in the chromatogram.

X-Ray Diffraction for Crystal-State Conformation and Structure Elucidation

X-ray diffraction (XRD) is a powerful technique for determining the three-dimensional atomic structure of a crystalline solid. To perform this analysis on this compound, a single crystal of the compound would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is collected and analyzed.

Crystallographic Data Table (Illustrative Example):

| Parameter | Value |

|---|---|

| Chemical Formula | C7H13NO2 |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 5.678 |

| b (Å) | 9.123 |

| c (Å) | 15.432 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 798.1 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.18 |

Note: This table is a hypothetical representation of crystallographic data and is not based on experimental results for this compound.

Future Research Directions for Ethyl 2 Aminopent 4 Enoate

Development of Novel Stereoselective Synthetic Pathways

The synthesis of enantiomerically pure α-vinylic and α-allylic amino acids is a significant objective in organic synthesis due to their presence in natural products and their utility as enzyme inhibitors. nih.gov While various methods exist, future research concerning ethyl 2-aminopent-4-enoate will likely focus on creating more efficient, atom-economical, and highly stereoselective pathways.

A primary area of exploration involves transition-metal catalysis. Palladium-catalyzed allylic substitution reactions are a cornerstone for forming C-C and C-N bonds and have been extensively used for the synthesis of related α,α-disubstituted amino esters. acs.orgccspublishing.org.cn Future work could adapt these methods, particularly focusing on developing new chiral phosphoramidite (B1245037) or bisoxazolinephosphine ligands to achieve high regio- and enantioselectivity in the allylation of glycine (B1666218) ester enolates or their imine equivalents. acs.orgrsc.org Iridium and cobalt catalysis also present promising alternatives, as these metals can offer complementary selectivity profiles to palladium. acs.orgnih.govjst.go.jp For instance, cobalt-catalyzed methods have been developed for the asymmetric synthesis of α-allyl α-tertiary aminoesters from α-iminoesters, a strategy that could be tailored for this compound. acs.org

Organocatalysis, utilizing small organic molecules to catalyze reactions, offers a metal-free approach. Hydrogen-bond-donor catalysis, using molecules like chiral squaramides, has been successfully applied to the enantioselective synthesis of α-allyl amino esters from α-chloro glycinates. nih.gov This pathway could be investigated for its applicability to the synthesis of this compound and its derivatives, providing a green and cost-effective alternative to metal-based systems.

| Catalytic System | Approach | Potential Advantage |

| Palladium Catalysis | Asymmetric allylic alkylation of glycine imine esters. | High functional group tolerance, well-established. acs.orgnih.gov |

| Cobalt Catalysis | Nucleophilic addition of "umpoled" π-allyl Co complexes to α-iminoesters. | High enantioselectivity, access to α-tertiary aminoesters. acs.org |

| Iridium Catalysis | Asymmetric allylic amination of allylic carbonates. | High regioselectivity for branched products. nih.govjst.go.jp |

| Organocatalysis | Chiral squaramide-catalyzed allylation of α-chloro glycinates. | Metal-free, environmentally benign. nih.gov |

Exploration of New Chemical Transformations and Cascade Reactions

The bifunctional nature of this compound makes it an ideal substrate for novel chemical transformations and cascade reactions, where multiple bonds are formed in a single operation. scribd.com Future research will likely focus on leveraging both the alkene and the amino ester functionalities to rapidly build molecular complexity.

One promising avenue is the use of this compound in metathesis reactions. Cross-metathesis with other olefins could introduce a wide array of substituents on the side chain, providing access to a diverse library of non-proteinogenic amino acids. nih.gov Ring-closing metathesis, following N-alkylation with an olefin-containing group, could be employed to synthesize cyclic amino acid derivatives, which are valuable scaffolds in medicinal chemistry.

Tandem and cascade reactions that initiate at one functional group and terminate at the other are of particular interest. For example, a tandem process involving a Pd-catalyzed allylic amination followed by an isothiourea-catalyzed nih.govnih.gov-sigmatropic rearrangement has been developed for related systems to produce complex α-amino acid derivatives with high stereocontrol. nih.govacs.orgresearchgate.net this compound could be a key precursor in similar relay catalysis protocols. Furthermore, cascade reactions involving initial Michael addition to an activated species, followed by an intramolecular cyclization involving the amino or ester group, could lead to the regioselective synthesis of heterocyclic systems like pyridines or quinolines. researchgate.net

Expanding Applications in Complex Molecule Synthesis

The utility of a synthetic building block is ultimately demonstrated by its application in the synthesis of complex and biologically relevant molecules. This compound, as a precursor to α-allyl glycine derivatives, holds significant potential in this regard. α-Vinylic and α-allylic amino acids are key components of various natural products and act as mechanism-based enzyme inhibitors, particularly for PLP-dependent enzymes like amino acid decarboxylases. nih.govnih.gov

Future research should target the incorporation of this compound into the synthesis of such molecules. Its structure is well-suited for constructing side chains of complex amino acids or for serving as a linchpin in peptide synthesis. For example, the vinyl group can be functionalized post-synthesis through methods like hydroboration-oxidation, epoxidation, or dihydroxylation to install further stereocenters and functional groups, as demonstrated in the synthesis of vic-amino alcohols from related vinylepoxides. acs.org The development of photoredox-mediated C-H vinylation of N-aryl amines or decarboxylative vinylation of N-Boc α-amino acids also opens new avenues for creating diverse allylic amine structures from amino acid precursors. acs.org These transformations highlight the potential for using this compound to access novel analogues of pharmacologically active agents.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting selectivity. rsc.org For a molecule like this compound, computational modeling can provide crucial insights to guide future synthetic efforts.

Future research will increasingly rely on computational models to design new catalysts and predict the outcomes of stereoselective reactions. For instance, in transition-metal-catalyzed allylic substitutions, DFT calculations can elucidate the transition state structures, explaining the origins of regio- and enantioselectivity. acs.orgresearchgate.net This understanding allows for the rational design of ligands that can enhance selectivity by manipulating steric and electronic interactions between the catalyst, substrate, and nucleophile. rsc.orgresearchgate.net

Modeling can also predict the feasibility of new chemical transformations. By calculating the activation barriers for different potential reaction pathways, researchers can identify promising conditions for novel cascade reactions or explore the reactivity of proposed intermediates. nih.gov Recently, computational models based on frontier molecular orbital energies have been used to successfully predict the outcome of photocatalyzed reactions for synthesizing complex heterocycles. mit.edu A similar approach could be applied to predict the reactivity of the vinyl group in this compound in various pericyclic or photochemically-induced reactions, accelerating the discovery of new synthetic methodologies.

| Computational Method | Application Area | Predicted Outcome |

| Density Functional Theory (DFT) | Catalyst design for stereoselective synthesis. | Enantioselectivity, regioselectivity, reaction mechanism. rsc.orgacs.org |

| Transition State Modeling | Exploration of new cascade reactions. | Reaction feasibility, activation energy barriers, intermediate stability. nih.gov |

| Frontier Molecular Orbital (FMO) Theory | Predicting reactivity in photochemical reactions. | Likelihood of reaction, product structure. mit.edu |

Q & A

Q. What are the standard synthetic routes for Ethyl 2-aminopent-4-enoate, and how do reaction conditions influence yield?

this compound is commonly synthesized via nucleophilic substitution or esterification. One route involves reacting 2-aminopent-4-enoic acid with ethanol under acidic catalysis (e.g., H₂SO₄) to form the ester . Alternatively, cyanohydrin intermediates can be reduced using hydrogen gas with palladium on carbon (H₂/Pd-C) to introduce the amine group . Reaction optimization requires precise pH control (7.35 ± 0.33 predicted) to prevent racemization . Yield improvements often involve solvent selection (e.g., anhydrous ethanol) and temperature modulation (boiling point ~160°C) .

Q. What spectroscopic methods are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) is critical for structural confirmation:

- ¹H NMR : Peaks at δ 1.2–1.4 ppm (ethyl CH₃), δ 4.1–4.3 ppm (ester CH₂), and δ 5.2–5.8 ppm (allylic protons) .

- ¹³C NMR : Signals for the carbonyl (C=O, ~170 ppm) and nitrile-derived amine (~40 ppm) . Infrared (IR) spectroscopy identifies functional groups (N-H stretch ~3300 cm⁻¹, ester C=O ~1740 cm⁻¹) . Mass spectrometry (MS) confirms molecular weight (143.18 g/mol) via [M+H]⁺ peaks .

Advanced Research Questions

Q. How can crystallographic studies resolve enantiomeric purity in this compound?

Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL or ORTEP-III enables absolute configuration determination. Key steps:

- Grow high-quality crystals in non-polar solvents (e.g., hexane/ethyl acetate).

- Collect data at low temperature (e.g., 100 K) to minimize thermal motion.

- Refinement parameters (R-factor < 0.05) ensure accuracy in chiral center assignment . Graph-set analysis can further validate hydrogen-bonding patterns (e.g., amine-to-ester interactions) .

Q. What computational tools predict feasible retrosynthetic pathways for derivatives of this compound?

AI-driven platforms (e.g., Template_relevance Reaxys) use reaction databases to propose routes. For example:

- Cyclopropanation : Reacting the allyl group with carbenes (e.g., CH₂N₂) under UV light .

- Amide formation : Substituting the ester with ammonia or primary amines (e.g., NH₃ in ethanol) . Tools like Pistachio_Ringbreaker prioritize routes based on atom economy and stereo-specificity .

Q. How do researchers address contradictions in spectroscopic vs. crystallographic data?

Discrepancies (e.g., unexpected NOE effects in NMR vs. X-ray data) require multi-method validation:

- Dynamic NMR : Assess rotational barriers of the ethyl ester group to detect conformational flexibility .

- DFT calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with experimental bond lengths/angles .

- Statistical error analysis : Apply Rmerge and CC1/2 metrics to crystallographic datasets to rule out experimental artifacts .

Methodological Design Questions

Q. What experimental designs optimize enantioselective synthesis of this compound?

Q. How can hydrogen-bonding networks in this compound crystals inform supramolecular applications?

Graph-set analysis (e.g., Etter’s rules) identifies motifs like D₁¹ (amine-to-ester N-H···O=C) or C₂² (chain motifs) . These patterns guide co-crystal design for drug delivery systems. For example, co-crystallizing with carboxylic acids enhances stability via N-H···O and O-H···O interactions .

Data Analysis and Reporting

Q. What statistical frameworks validate reproducibility in this compound studies?

- Error bars : Use standard deviation (SD) for triplicate experiments in synthesis yield calculations .

- t-tests : Compare catalytic efficiency of Pd vs. Pt in hydrogenation reactions (p < 0.05 threshold) .

- ANOVA : Assess solvent effects (e.g., ethanol vs. methanol) on reaction kinetics .

Q. How should researchers document conflicting data in publications?

- Transparency : Report raw data (e.g., crystallographic .cif files) in supplementary materials .

- Uncertainty quantification : Include Rint values for X-ray data and signal-to-noise ratios in NMR .

- Alternative hypotheses : Discuss plausible explanations (e.g., solvent polarity effects on tautomerism) .

Ethical and Compliance Considerations

Q. What ethical guidelines apply to studies involving derivatives of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.